molecular formula C17H14N2O2 B14689594 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole CAS No. 31773-08-7

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole

Cat. No.: B14689594
CAS No.: 31773-08-7
M. Wt: 278.30 g/mol
InChI Key: ZCYZXJFSWMEVHT-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzofuran and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole typically involves the condensation of 6-methoxy-2-benzofuran carboxylic acid with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(6-hydroxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine
  • 1-(6-Methoxy-1-benzofuran-2-yl)ethanone
  • 2-(2,4-Dimethoxybenzoyl)-phenyl benzofuran

Uniqueness

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole is unique due to its combined structural features of benzofuran and benzimidazole, which confer distinct chemical and biological properties. Its methoxy group and benzimidazole ring make it a versatile compound for various chemical modifications and applications.

Properties

CAS No.

31773-08-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)-1-methylbenzimidazole

InChI

InChI=1S/C17H14N2O2/c1-19-14-6-4-3-5-13(14)18-17(19)16-9-11-7-8-12(20-2)10-15(11)21-16/h3-10H,1-2H3

InChI Key

ZCYZXJFSWMEVHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(O3)C=C(C=C4)OC

Origin of Product

United States

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